Home > Products > Screening Compounds P92678 > 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine - 279679-93-5

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine

Catalog Number: EVT-12714006
CAS Number: 279679-93-5
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a compound that features a piperazine ring substituted with an imidazole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents targeting various biological pathways. The structure combines the properties of both piperazine and imidazole, which may contribute to its biological activity.

Source

The compound can be synthesized through various chemical processes, which have been documented in scientific literature. Notable sources include research articles detailing synthetic methodologies and pharmacological evaluations of similar compounds .

Classification

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can be classified as a heterocyclic organic compound. It belongs to the category of piperazine derivatives and imidazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with an appropriate imidazole derivative. Various methods have been explored, including:

  • Condensation Reactions: This method often employs aldehydes or ketones to form the desired imidazole-piperazine linkage.
  • N-Alkylation: In some cases, N-alkylation of piperazine with imidazole derivatives is utilized to introduce the imidazole group onto the piperazine ring.

Technical Details

For instance, one reported synthesis involves treating 4-methylpiperazine with an imidazole aldehyde under basic conditions, followed by purification through column chromatography to yield the final product . The characterization of the compound is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine consists of:

  • A piperazine ring (C4H10N2) that is a six-membered cyclic amine.
  • An imidazole ring (C3H4N2) attached via a methylene bridge (-CH2-) to the piperazine.

Data

The molecular formula for 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is C9H12N4, with a molar mass of approximately 176.22 g/mol. The compound exhibits specific chemical shifts in NMR that correspond to both the piperazine and imidazole protons, aiding in its structural elucidation .

Chemical Reactions Analysis

Reactions

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can participate in various chemical reactions due to its functional groups:

  • Substitution Reactions: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitutions.
  • Oxidation Reactions: The imidazole moiety can be oxidized under certain conditions, potentially altering its biological activity.

Technical Details

For example, reactions involving electrophiles can lead to modifications of the imidazole ring or piperazine nitrogen, producing derivatives with altered pharmacological properties .

Mechanism of Action

Process

The mechanism of action for compounds like 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine often involves interaction with specific biological targets such as receptors or enzymes. The imidazole group may facilitate binding to biological macromolecules due to its ability to participate in hydrogen bonding and π-stacking interactions.

Data

Research indicates that similar compounds exhibit activity at dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders . The precise mechanism may vary depending on the structural modifications and target interactions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine include:

  • Appearance: Typically a yellowish oil or solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, potentially leading to protonation or deprotonation.

Relevant data from spectral analyses (NMR, IR) confirm these properties and assist in identifying purity and structural integrity .

Applications

Scientific Uses

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting neurological disorders due to its receptor-binding capabilities.
  • Anticancer Research: Similar compounds have shown promise in cytotoxicity assays against cancer cell lines .

The ongoing research into its derivatives continues to explore additional therapeutic applications across various fields, including oncology and psychiatry.

Molecular Hybridization Strategies and Pharmacophore Rationalization

Synergistic Integration of Imidazole and Piperazine Bioactive Motifs

The structural architecture of 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine exemplifies a rational molecular hybridization strategy, combining two pharmacologically privileged heterocycles: the imidazole ring and the N-methylpiperazine moiety. The imidazole component serves as a versatile bioisostere for purine nucleotides, enabling critical hydrogen-bonding interactions via its N1-H and N3 atoms, which mimic endogenous adenine binding in kinase domains and nucleotide-binding sites [3]. This motif is prevalent in kinase inhibitors (e.g., nilotinib) and cytotoxic agents due to its capacity for π-stacking and coordination with metalloenzymes [3]. Concurrently, the 4-methylpiperazine unit contributes enhanced solubility and bioavailability through its tertiary amine, while acting as a conformational modulator. The methyl substituent fine-tunes basicity (pKa ~7.5–8.5), optimizing membrane permeability and mitigating P-glycoprotein efflux—a limitation observed in unmethylated analogs [9].

  • Electron-Density Mapping: Quantum mechanical calculations reveal complementary electrostatic profiles: the imidazole’s electron-deficient C2 position attracts nucleophilic residues (e.g., aspartate), whereas the piperazine nitrogen donates electron density to stabilize cationic transition states during target engagement [3].
  • Biological Validation: Hybrids like 4-nitroimidazole-piperazinyl conjugates demonstrate IC₅₀ values of 2–5 μM against breast cancer (MCF-7) cells, underscoring synergistic potency exceeding parent scaffolds [2] [8].

Fragment-Based Drug Design Principles for Hybrid Heterocyclic Systems

Fragment-based drug design (FBDD) underpins the development of this hybrid scaffold, leveraging the "build-up" approach from low-molecular-weight fragments. The imidazole and piperazine motifs function as primary pharmacophores identified via target-focused screening:

  • Imidazole: Fragment libraries screen this motif for histidine-mimetic properties, with initial Kd values of 100–500 μM for kinase targets [3] [6].
  • Piperazine: Serves as a solubility-enhancing fragment with moderate affinity (Kd ~1 mM) for amine-recognizing domains (e.g., GPCRs, transporters) [6].
  • Jencks’ Superadditivity: Linking these fragments via a methylene spacer achieves >100-fold affinity enhancement (e.g., ΔG = −8.2 kcal/mol for hybrid vs. −5.1 kcal/mol for isolated fragments), satisfying thermodynamic superadditivity [6]. Computational saturation mutagenesis confirms the spacer’s role in pre-organizing fragments into a near-transition-state geometry, reducing entropic penalty upon binding [10].
  • Targeted Applications: FBDD optimizes hybrids for estrogen receptor α (ERα) and tubulin inhibition, where imidazole mimics adenine–aromatic cage interactions, and piperazine protonation disrupts charge networks in the HDAC site [2] [8].

Role of the Methylene Spacer in Conformational Flexibility and Target Engagement

The −CH₂− linker in 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine is a critical determinant of pharmacophore spatial orientation. Unlike rigid connectors (e.g., alkenes, amides), the methylene group provides controlled flexibility:

  • Rotational Freedom: 3-bond separation between heterocycles enables dihedral angles (θ) of 60°–120°, sampling bioactive conformations inaccessible to fused-ring systems [6].
  • Distance Optimization: Molecular dynamics simulations indicate an optimal 3.5–5.5 Å separation between imidazole-N3 and piperazine-N1, permitting simultaneous engagement of complementary subsites (e.g., ERα’s Asp58 and His231) [2] [8].
  • Conformational Penalty Analysis: Free-energy landscapes reveal a modest 1.2 kcal/mol barrier for spacer rotation, ensuring adaptability without entropic overload [6]. This contrasts with longer alkyl chains (e.g., −CH₂CH₂−), which increase flexibility but reduce potency by 3-fold due to desolvation costs [6].
  • Hydrophobic Shielding: The spacer’s methylene group occupies a minor hydrophobic pocket in ERα (Val73, Leu74), contributing −1.8 kcal/mol van der Waals stabilization [8].

Table 1: Biophysical and Computational Properties of the Methylene Spacer

ParameterValueMethodSignificance
Bond Length (C−C)1.54 ÅDFT (B3LYP/6-31G*)Ensures minimal steric clash
Dihedral Flexibility60°–120°MD Simulations (AMBER)Enables adaptive binding
ΔGbind−8.2 kcal/molITC/MM-PBSAOptimal for sub-μM potency
Hydrophobic Contribution−1.8 kcal/molFree Energy DecompositionEnhances target residence time

Comparative Analysis with Clinically Relevant Hybrid Scaffolds

Clinically successful heterocyclic hybrids highlight the strategic advantage of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine’s design:

  • Triazole-Linked Nitroimidazole-Piperazines: Hybrids like 9g/k (IC₅₀ = 2–5 μM vs. MCF-7) employ 1,2,3-triazole as a rigid bioisostere for amide bonds. Though metabolically stable, their planar geometry restricts vectorial alignment with ERα’s Asp58, necessitating longer linkers that reduce cell permeability (LogP >3.5) [2] [8].
  • Benzimidazole-Piperazine Anticancer Agents: Ponatinib-like scaffolds fuse benzimidazole to piperazine, enhancing rigidity for kinase inhibition but limiting scaffold diversification. In vitro data show 2-fold lower potency against solid tumors vs. flexible hybrids [7].
  • Imidazole-Pyrazole Hybrids: Aurora kinase inhibitors (e.g., compound 2) substitute piperazine with pyrazole, achieving GI₅₀ = 0.63 μM (MDA-MB-231) but suffering from hERG inhibition (IC₅₀ = 1.8 μM) due to excessive planarity [3].

Table 2: Performance Comparison of Hybrid Scaffolds in Oncology

Scaffold TypeTargetPotency (IC₅₀/GI₅₀)LogPTPSA (Ų)Advantage/Limitation
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazineERα/Tubulin2–10 μM*1.8–2.245–50Balanced flexibility/bioavailability
Triazole-Piperazine-Nitroimidazole (9g/k)ERα2.00 ± 0.03 μM3.785Metabolic stability; high polarity
Benzimidazole-Piperazine (Ponatinib-like)Kinases0.81 μM (GI₅₀)4.170Rigidity; off-target toxicity
Imidazole-Pyrazole (2)Aurora Kinase0.63 μM (GI₅₀)2.965Potency; hERG liability

*Estimated from structural analogs; experimental validation pending.

The methylene spacer in 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine strategically balances rigidity and adaptability, outperforming triazoles in membrane penetration (LogP 1.8–2.2 vs. >3.5) and benzimidazoles in synthetic modularity [6] [8]. This positions it as a versatile template for targeting multifactorial diseases like hormone-sensitive cancers and kinase-driven malignancies.

Properties

CAS Number

279679-93-5

Product Name

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-12-2-4-13(5-3-12)7-9-6-10-8-11-9/h6,8H,2-5,7H2,1H3,(H,10,11)

InChI Key

GNBQRBAAVNTPMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.